Cas no 5344-60-5 (Benzenebutanoic acid, g-oxo-a-phenyl-, methyl ester)

Benzenebutanoic acid, g-oxo-a-phenyl-, methyl ester structure
5344-60-5 structure
Product Name:Benzenebutanoic acid, g-oxo-a-phenyl-, methyl ester
CAS No:5344-60-5
MF:C17H16O3
MW:268.307145118713
CID:380745
PubChem ID:219623
Update Time:2025-04-19

Benzenebutanoic acid, g-oxo-a-phenyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, g-oxo-a-phenyl-, methyl ester
    • methyl 4-oxo-2,4-diphenylbutanoate
    • (+-)-4-Oxo-2.4-diphenyl-buttersaeure-methylester
    • (+-)-4-oxo-2.4-diphenyl-butyric acid methyl ester
    • 3-Benzoyl-2-phenyl-propionsaeure-methylester
    • 4-Oxo-2,4-diphenyl-buttersaeure-methylester
    • 4-oxo-2,4-diphenyl-butyric acid methyl ester
    • AC1L5759
    • AC1Q5YRP
    • AR-1J5473
    • CTK4J8008
    • NSC1138
    • Oprea1_488548
    • 5344-60-5
    • NSC-1138
    • NSC 1138
    • AS-0375
    • DTXSID10277206
    • Inchi: 1S/C17H16O3/c1-20-17(19)15(13-8-4-2-5-9-13)12-16(18)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
    • InChI Key: SNCNCZYOCXGYFR-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1C=CC=CC=1)CC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 268.10998
  • Monoisotopic Mass: 268.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.139
  • Boiling Point: 411.8°C at 760 mmHg
  • Flash Point: 182°C
  • Refractive Index: 1.562
  • PSA: 43.37
  • LogP: 3.21620
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